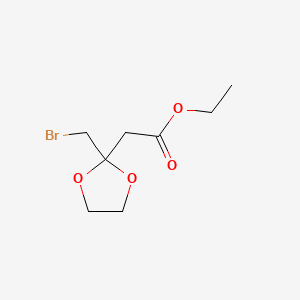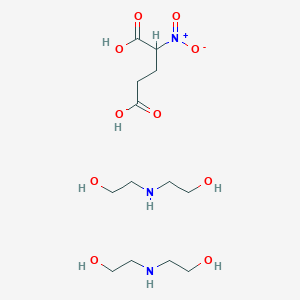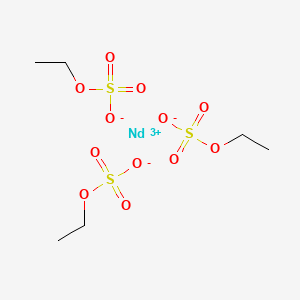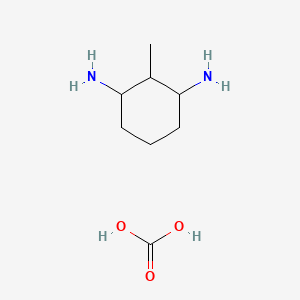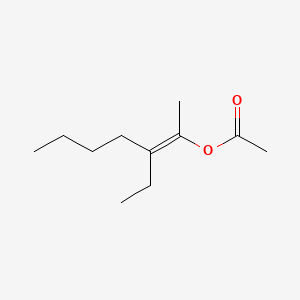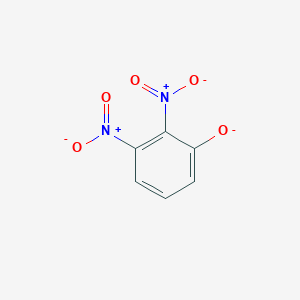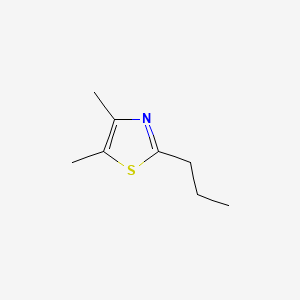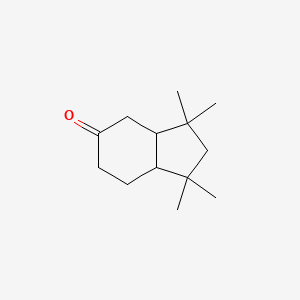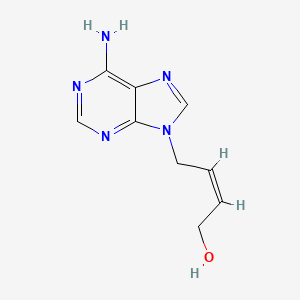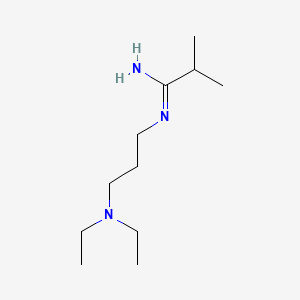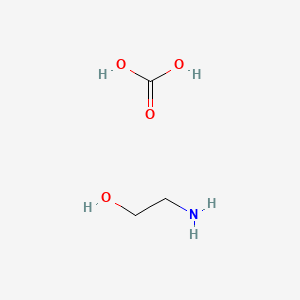
Einecs 221-651-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 221-651-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 221-651-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may include continuous flow processes, automated control systems, and stringent quality control measures to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Einecs 221-651-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds with altered chemical properties .
Aplicaciones Científicas De Investigación
Einecs 221-651-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research in medicine explores its potential therapeutic uses and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Einecs 221-651-9 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and functional groups. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Einecs 221-651-9 include:
Einecs 215-609-9: Another compound listed in the EINECS inventory with similar chemical properties.
Einecs 234-985-5: Known for its comparable reactivity and industrial applications.
Einecs 239-934-0: Shares similar synthetic routes and reaction conditions.
Uniqueness
This compound stands out due to its unique chemical structure and specific applications in various fields. Its distinct reactivity and interaction with molecular targets make it valuable for specialized research and industrial processes. The compound’s versatility and effectiveness in different applications highlight its significance compared to other similar compounds .
Propiedades
Número CAS |
3178-20-9 |
|---|---|
Fórmula molecular |
C3H9NO4 |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
2-aminoethanol;carbonic acid |
InChI |
InChI=1S/C2H7NO.CH2O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H2,2,3,4) |
Clave InChI |
XTHLNJJMYLLKPD-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.C(=O)(O)O |
Números CAS relacionados |
21829-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


